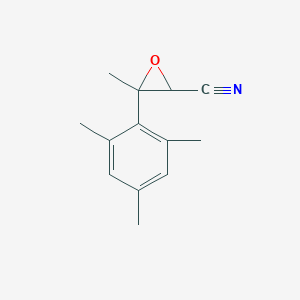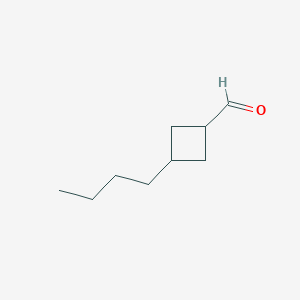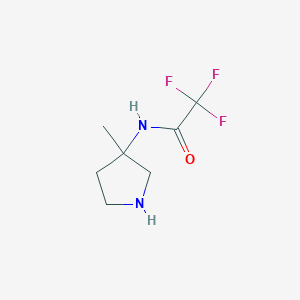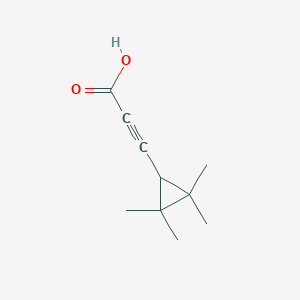
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile is a versatile chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carbonitrile group, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile typically involves the reaction of 2,4,6-trimethylphenylacetonitrile with an appropriate oxidizing agent to form the oxirane ring. Common oxidizing agents used in this process include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile involves its ability to undergo various chemical transformations due to the presence of the oxirane ring and carbonitrile group. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of a wide range of products. The oxirane ring is particularly reactive, making it a key site for nucleophilic attack and subsequent chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-(4-methylphenyl)oxirane-2-carbonitrile
- 3-Methyl-3-(2,4-dimethylphenyl)oxirane-2-carbonitrile
- 3-Methyl-3-(2,6-dimethylphenyl)oxirane-2-carbonitrile
Uniqueness
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
3-methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)12(10(3)6-8)13(4)11(7-14)15-13/h5-6,11H,1-4H3 |
Clé InChI |
AUSKDPCYHIVXKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2(C(O2)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)




![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)




